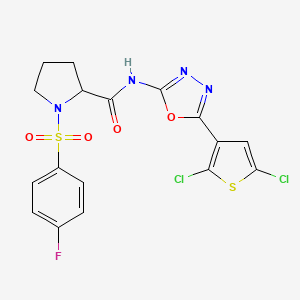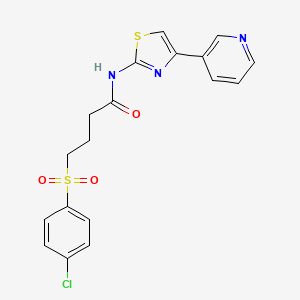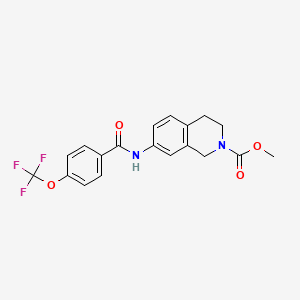
methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate,” also known as “methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.”
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research due to its structural properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research has indicated that compounds with similar structures can act as inhibitors for various enzymes and receptors, making them candidates for drug development in treating diseases such as cancer, inflammation, and neurological disorders .
Antibacterial and Antifungal Agents
The presence of the trifluoromethoxy group in the compound enhances its lipophilicity, which can improve its ability to penetrate bacterial cell walls. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities, making them useful in developing new antimicrobial agents . This could be particularly valuable in addressing antibiotic-resistant bacterial strains.
Chemical Synthesis and Catalysis
In organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. This makes it a valuable tool in the synthesis of other fluorinated compounds, which are often used in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound’s potential as a scaffold for drug design is significant. Medicinal chemists can modify its structure to create derivatives with enhanced biological activity and selectivity. This approach can lead to the discovery of new drugs with improved efficacy and safety profiles.
Recent advances in new trifluoromethoxylation reagents Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides : Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
特性
IUPAC Name |
methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJMTOQEARVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)
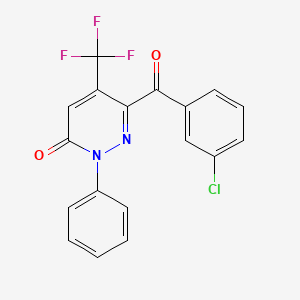

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
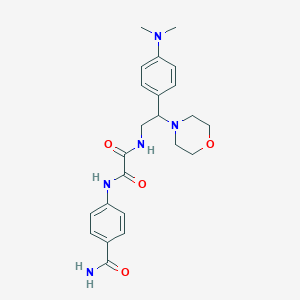
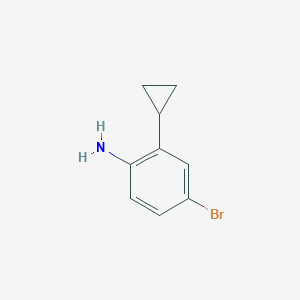
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
